molecular formula C25H22Cl2F3N5O2 B2747119 2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide CAS No. 2058813-27-5

2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide

Cat. No. B2747119
M. Wt: 552.38
InChI Key: MJTGYBROOBDFPD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.



Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating a compound, usually by reacting simpler substances together. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature and pressure.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to determine the reactivity and stability of the compound.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity. These properties can give valuable information about how the compound behaves under different conditions.


Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis and evaluation of new compounds for antimicrobial activities are a significant area of research. Some newly synthesized 1,2,4-triazole derivatives displayed good or moderate antimicrobial activities against test microorganisms, indicating the potential of chemical compounds in addressing resistance to existing antimicrobial agents (Bektaş et al., 2007).

Pharmacological Applications

Complex chemical compounds are being studied for various pharmacological applications, including their role as inhibitors of soluble epoxide hydrolase, which is significant in exploring treatments for diseases related to oxidative stress and inflammation. The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the potential of specific compounds in the treatment of diseases with an inflammatory component (Thalji et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthesis methods, studying the compound’s behavior under different conditions, or investigating potential applications in fields such as medicine or materials science.


I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2F3N5O2/c1-31-23(36)18-13-16(6-7-21(18)33-24(37)17-4-2-3-5-19(17)26)34-8-10-35(11-9-34)22-20(27)12-15(14-32-22)25(28,29)30/h2-7,12-14H,8-11H2,1H3,(H,31,36)(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGYBROOBDFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide

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